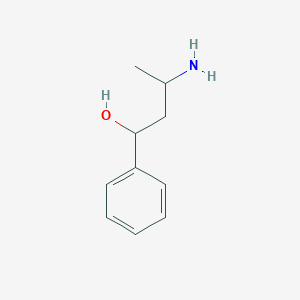

3-Amino-1-phenylbutan-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-1-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZOOZVKGLADMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Amino Alcohols in Synthetic Organic Chemistry

Chiral amino alcohols are a critically important class of compounds in modern synthetic organic chemistry. Their value stems from their frequent appearance as core structural motifs in a wide array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.net The vicinal (1,2-) and 1,3-amino alcohol functionalities are prevalent in numerous important molecules, such as hydroxy amino acids like serine and threonine, and complex natural products like the antifungal agent sphingofungin and various polyhydroxylated alkaloids. diva-portal.orgresearchgate.net

Beyond their presence in target molecules, chiral amino alcohols are indispensable tools in the practice of asymmetric synthesis. They are widely employed as:

Chiral Auxiliaries: Covalently and temporarily attached to a substrate, they guide the stereochemical outcome of a reaction, after which they can be cleaved and recovered. diva-portal.org

Chiral Ligands: They coordinate to metal centers to form chiral catalysts that can induce high levels of enantioselectivity in a variety of transformations, such as reductions, additions, and cycloadditions. diva-portal.orgdiva-portal.org

Chiral Catalysts: In some cases, the amino alcohol itself can act as an organocatalyst for enantioselective reactions. researchgate.net

The ability to synthesize enantiopure β-amino alcohols is a significant goal in organic synthesis. grafiati.com Traditional methods often relied on derivatizing compounds from the natural chiral pool, such as amino acids, which limited the structural diversity of the accessible targets. diva-portal.org Consequently, extensive research has been dedicated to developing new stereoselective synthetic routes, including methods like asymmetric aminohydroxylation and biocatalytic approaches, to access a broader range of these vital building blocks. diva-portal.orggrafiati.com

Importance of 3 Amino 1 Phenylbutan 1 Ol As a Versatile Chemical Synthon

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. 3-Amino-1-phenylbutan-1-ol is a versatile chemical synthon because its structure contains multiple reactive sites that can be selectively manipulated to build more complex molecular architectures. smolecule.com The presence of the primary amine, the secondary alcohol, and the aromatic phenyl ring allows for a variety of chemical transformations.

Its versatility is demonstrated in several ways:

Precursor for Complex Molecules: It serves as a key intermediate or building block in the synthesis of more elaborate organic molecules, finding use in the preparation of certain pharmaceutical and agrochemical compounds. smolecule.com

Functional Group Manipulation: The amine group can readily undergo reactions such as acylation to form amides or alkylation to introduce new substituents. smolecule.com The hydroxyl group can be oxidized or used in esterification and etherification reactions. This dual functionality allows for stepwise and controlled modifications.

Biocatalytic Applications: Advancements in biotechnology have highlighted the use of enzymes like keto reductases and amine transaminases to synthesize or modify compounds like this compound with high specificity, further broadening its synthetic utility. smolecule.com

The synthesis of this compound itself can be achieved through various methods, including the reduction of corresponding oximes or ketones. For instance, one reported synthesis involves the reduction of an O-benzyl oxime derived from a hydroxy ketone using a reducing agent like Lithium Aluminium Hydride (LiAlH₄). uni-greifswald.de Such synthetic routes provide access to this valuable intermediate for further elaboration in multi-step synthetic campaigns.

Stereochemical Considerations and Isomeric Forms of 3 Amino 1 Phenylbutan 1 Ol

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with traditional chemical reactions, offering efficient routes to complex molecules. For this compound, this often involves the use of enzymes to create the desired stereochemistry.

Multi-Enzymatic Cascade Systems

Multi-enzymatic cascade systems, where the product of one enzymatic reaction becomes the substrate for the next, are particularly advantageous. They can overcome unfavorable thermodynamic equilibria and simplify downstream processing.

A prominent example is the coupling of a transaminase (TA) with a pyruvate (B1213749) decarboxylase (PDC) for the asymmetric synthesis of this compound (also referred to as 3-amino-1-phenylbutane or 3-APB in some literature) from 4-phenyl-2-butanone. mdpi.com This biocatalytic strategy is challenged by an unfavorable thermodynamic equilibrium. mdpi.com The TA-PDC cascade addresses this by removing the pyruvate by-product, shifting the reaction towards the desired amine product. mdpi.comresearchgate.net

The choice of transaminase is critical for the efficiency and stereoselectivity of the synthesis. Two ω-transaminases, one from Chromobacterium violaceum (CviTA) and another from Vibrio fluvialis (VflTA), have been characterized and applied in this cascade system. mdpi.comtdx.cat

Chromobacterium violaceum Transaminase (CviTA): This (S)-selective ω-transaminase has been successfully used in the synthesis of (1S,2S)-norpseudoephedrine. uni-duesseldorf.de In the synthesis of this compound, CviTA was selected for its catalytic activity. mdpi.comtdx.cat A variant of the C. violaceum ω-transaminase, Trp60Cys, has shown increased specificity for certain substrates. rsc.org

Vibrio fluvialis Transaminase (VflTA): VflTA is another (S)-selective amine transaminase that has been investigated for its synthetic potential. nih.gov It has been used in the TA-PDC cascade for producing this compound. mdpi.comtdx.cat While effective, the industrial application of VflTA can be limited by its operational stability. researchgate.netnih.gov

Both CviTA and VflTA have been successfully employed in the TA-PDC cascade to synthesize (S)-3-amino-1-phenylbutan-1-ol with high stereoselectivity. mdpi.com The initial reaction rate with CviTA was found to be 1.8 times higher than with VflTA under specific conditions. mdpi.com

Transaminase-catalyzed reactions using L-alanine as the amino donor produce pyruvate as a by-product. mdpi.com The accumulation of pyruvate can inhibit the transaminase and shift the reaction equilibrium back towards the starting materials, limiting the product yield. mdpi.com Pyruvate decarboxylase (PDC) from Zymobacter palmae is coupled with the transaminase to overcome this limitation. tdx.cat

PDC catalyzes the decarboxylation of pyruvate into acetaldehyde (B116499) and carbon dioxide (CO₂). mdpi.comnih.gov These volatile by-products are easily removed from the reaction mixture, effectively pulling the equilibrium towards the formation of the desired amine product. mdpi.com This strategy is advantageous over other by-product removal systems, such as those using lactate (B86563) dehydrogenase or amino acid dehydrogenase, because PDC does not require expensive cofactors like NAD(H). mdpi.comresearchgate.net The addition of PDC has been shown to dramatically enhance the synthesis of this compound compared to using the transaminase alone. mdpi.com

Enzymes in this cascade system require specific co-factors to function optimally.

Pyridoxal-5′-phosphate (PLP): Transaminases are PLP-dependent enzymes. mdpi.comrsc.org PLP is essential for the transfer of the amino group from the amino donor to the ketone substrate. rsc.org It acts as a transient carrier of the amino group during the catalytic cycle. mdpi.comrsc.org

Thiamine (B1217682) Pyrophosphate (TPP) and Mg²⁺: Pyruvate decarboxylase requires thiamine pyrophosphate (TPP) as a co-factor for its catalytic activity. mdpi.com Magnesium ions (Mg²⁺) are also necessary for the function of PDC. mdpi.com

The reaction mixture for the TA-PDC cascade typically includes PLP, TPP, and MgCl₂ to ensure both enzymes are active. mdpi.com

To maximize the yield and efficiency of the synthesis of this compound, various process parameters have been optimized.

| Parameter | Optimal Condition | Outcome | Reference |

| Temperature | 30 °C | Yields greater than 60% with nearly 90% selectivity were achieved. | mdpi.com |

| Amine Donor Concentration | 20-fold excess of L-alanine | Best process metrics were obtained with this excess. | mdpi.com |

| pH | 7.5 | Compromise pH for the activity of both CviTA/VflTA and PDC. | mdpi.com |

Studies have shown that a temperature of 30 °C and a 20-fold excess of the amine donor, L-alanine, provide the best results for the synthesis of this compound using the TA-PDC cascade. mdpi.com Under these optimized conditions, yields exceeding 60% and enantiomeric excesses of around 90% for (S)-3-amino-1-phenylbutan-1-ol were achieved with both CviTA and VflTA. mdpi.com The pH is also a critical parameter, with a compromise pH of 7.5 being suitable for both the transaminase and pyruvate decarboxylase enzymes. mdpi.com

Transaminase-Pyruvate Decarboxylase (TA-PDC) Coupling for Asymmetric Synthesis

Other Biocatalytic Strategies for Chiral Amine and Amino Alcohol Synthesis

Beyond specific cascades, a broader range of biocatalytic methods is available for producing chiral amines and amino alcohols. These enzymes offer diverse pathways to valuable chiral building blocks. rsc.orgresearchgate.net

ω-Transaminases (ω-TAs) are particularly valuable enzymes in biotechnology and organic synthesis. nih.gov Unlike α-transaminases, which require a carboxyl group on the substrate, ω-TAs can accept ketones and amines lacking this functional group, making them ideal for synthesizing a wide array of chiral amines. mdpi.com They catalyze the transfer of an amino group from a donor (like L-alanine or isopropylamine) to a prochiral ketone, generating a chiral amine. mdpi.comrsc.org

The asymmetric amination of a prochiral ketone using a ω-TA is often preferred over the kinetic resolution of a racemic amine because it can theoretically achieve a 100% yield of the desired enantiomer. nih.govalmacgroup.com The mechanism follows a "ping-pong-bi-bi" kinetic model, where the enzyme's pyridoxal-5'-phosphate (PLP) cofactor acts as a shuttle, first accepting the amino group from the donor and then transferring it to the ketone substrate. mdpi.com The successful application of ω-TAs has been demonstrated in the synthesis of numerous pharmaceutical intermediates. mdpi.comalmacgroup.com However, challenges such as unfavorable reaction equilibria and substrate or product inhibition must often be overcome through process optimization or protein engineering. rsc.orgrsc.org

The utility of an enzyme is defined by its substrate specificity and, in some cases, its promiscuity. Enzymes are known for their high specificity, which arises from a precise three-dimensional structure that creates a binding pocket complementary to the substrate. wikipedia.org This specificity ensures high chemo-, regio-, and stereoselectivity in reactions. frontiersin.org

However, this same high specificity can be a limitation, hindering the application of an enzyme across a broad range of non-natural substrates. chemrxiv.orgwisc.edu Conversely, enzyme promiscuity—the ability of an enzyme to catalyze secondary, mechanistically distinct reactions—can be a powerful starting point for developing new biocatalysts. frontiersin.org Through directed evolution and protein engineering, the promiscuous activity of an enzyme can be enhanced and tailored for a specific synthetic purpose. frontiersin.orgchemrxiv.org For instance, researchers have successfully engineered enzymes to improve their activity on non-native substrates, expanding their synthetic utility. researchgate.netwisc.edunih.gov This involves modifying amino acid residues within or even outside the active site to better accommodate new substrates or to enhance catalytic efficiency. rsc.orgchemrxiv.org

Conventional Organic Synthesis Routes

Traditional organic chemistry provides robust and well-established methods for the synthesis of chiral amines and amino alcohols.

Asymmetric Reduction Reactions

Asymmetric reduction is a cornerstone of stereoselective synthesis, allowing for the conversion of prochiral ketones or imines into chiral alcohols or amines with high enantiopurity.

A key method for synthesizing non-racemic primary amines is the asymmetric reduction of ketoxime ethers. nih.gov Specifically, the borane-mediated reduction of O-benzyl oxime ethers has proven effective. nih.govuc.pt This reaction can be performed catalytically using chiral spiroborate esters derived from amino alcohols, such as (S)-diphenylvalinol. nih.govnih.gov

In this process, an O-benzyl oxime ether, prepared from the corresponding ketone, is reduced with a borane (B79455) source like BH₃·THF or BH₃·DMS. nih.govuc.pt The stereochemical outcome is controlled by a chiral catalyst. Using as little as 10 mol% of a spiroborate ester catalyst, complete conversion of the oxime ether to the corresponding primary amine can be achieved with excellent enantioselectivity, in some cases up to 99% ee. nih.gov The reaction conditions, such as solvent and temperature, are optimized to maximize both conversion and enantiomeric excess. nih.gov For example, conducting the reduction in dioxane at 0°C has been shown to be effective. nih.gov This methodology provides a convenient and highly efficient route to versatile and important enantiopure primary amines. nih.govnih.gov

Table 1: Asymmetric Reduction of Acetophenone O-benzyl Oxime Ether This table summarizes representative results for the spiroborate-catalyzed borane reduction of an O-benzyl oxime ether, demonstrating the influence of reaction conditions on yield and enantioselectivity.

| Catalyst Loading (mol %) | Borane Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 50 | BH₃·DMS | Toluene (B28343) | 50 -> 110 | 75 | 93 |

| 10 | BH₃·THF | Dioxane | 0 | - | up to 99 |

Data sourced from studies on spiroborate-catalyzed reductions. nih.gov

Diastereoselective Reduction of β-Amino Ketones (e.g., using LiAlH(O-t-Bu)3, Catecholborane)

The diastereoselective reduction of β-amino ketones offers a powerful method for accessing either the syn or anti isomers of 1,3-amino alcohols like this compound. The stereochemical outcome is highly dependent on the reducing agent employed.

For instance, the reduction of β-amino ketones with lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3) typically yields the anti isomer with high selectivity. tohoku.ac.jpclockss.org This selectivity is often explained by an intramolecular hydride transfer mechanism. tohoku.ac.jp Conversely, employing catecholborane as the reducing agent favors the formation of the syn isomer, also with excellent diastereoselectivity. tohoku.ac.jpacs.org This reversal of selectivity is attributed to the formation of a stable six-membered ring intermediate. acs.org

Research has demonstrated the effectiveness of these reagents in various solvent systems and temperatures, consistently providing high yields and diastereomeric ratios. tohoku.ac.jp The ability to access both syn and anti diastereomers from a common precursor by simply changing the reducing agent is a significant advantage of this methodology. researchgate.netnih.gov

| Reducing Agent | Predominant Stereoisomer | Key Mechanistic Feature | Reference |

|---|---|---|---|

| LiAlH(O-t-Bu)3 | 1,2-anti | Intramolecular hydride transfer | tohoku.ac.jpclockss.org |

| Catecholborane | 1,2-syn | Formation of a stable six-membered ring intermediate | tohoku.ac.jpacs.org |

Spiroborate Ester Catalyzed Asymmetric Reductions of Related Ketones

Asymmetric reduction of prochiral ketones using chiral catalysts is a cornerstone of modern organic synthesis. Spiroborate esters, derived from chiral amino alcohols, have emerged as effective catalysts for the borane-mediated reduction of ketones and their derivatives, including aminoketones. grafiati.comlodz.pluc.pt These catalysts can achieve high enantioselectivity, providing access to specific enantiomers of the desired alcohol. uc.ptnih.gov

The catalyst, often used in catalytic amounts (e.g., 10 mol%), directs the approach of the borane reducing agent to the ketone, leading to the preferential formation of one enantiomer. uc.ptnih.gov The efficiency and enantioselectivity of these reductions can be influenced by factors such as the solvent and the specific structure of the spiroborate ester catalyst. lodz.plnih.gov This method has been successfully applied to the synthesis of various chiral amines and has potential applications in the synthesis of optically active 3-amino-1-phenylpropanol derivatives, which are structurally related to this compound. google.com

Amine Functionalization and Carbon-Carbon Bond Formation

Alternative synthetic strategies focus on constructing the this compound framework through the formation of the amine group or key carbon-carbon bonds at different stages of the synthesis.

Hydrogenation of Schiff Bases

The hydrogenation of Schiff bases is a classical and widely used method for the synthesis of amines. mdpi.com In the context of this compound synthesis, a suitable Schiff base, formed from the condensation of a ketone and an amine, can be reduced to yield the target amino alcohol. This method is a key part of many chemical processes for producing chiral amines. mdpi.com The development of asymmetric hydrogenation using chiral catalysts has made this a powerful tool for producing enantiomerically enriched amines.

Nucleophilic Addition Reactions to Carbonyls

Nucleophilic addition to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. 182.160.97 The synthesis of this compound can be envisioned through the nucleophilic addition of an appropriate organometallic reagent to an amino-aldehyde or an amino-ketone, or the addition of an amine-containing nucleophile to a phenyl-substituted carbonyl compound. The challenge in this approach lies in controlling the stereochemistry of the newly formed chiral center. The use of chiral auxiliaries or catalysts can guide the nucleophilic attack to achieve high diastereoselectivity and enantioselectivity. researchgate.net

C-H Insertion Methodologies

Recent advances in synthetic methodology have introduced C-H insertion reactions as a powerful tool for amine synthesis. mdpi.com These methods involve the direct functionalization of a C-H bond to form a C-N bond, often mediated by a metal catalyst. For the synthesis of β-amino alcohols like this compound, an intramolecular C(sp³)–H nitrene insertion can be employed. sciengine.com This strategy can provide access to chiral β-amino alcohols with high enantioselectivity. sciengine.comresearchgate.netresearchgate.net A radical-mediated approach for the β C-H amination of alcohols has also been developed, utilizing a radical relay chaperone strategy. organic-chemistry.orgnih.gov

Mannich Reactions in the Synthesis of α-Substituted β-Amino Alcohols

The Mannich reaction is a three-component condensation involving an aldehyde, an amine, and a compound with an active hydrogen, typically a ketone or another aldehyde. wikipedia.org This reaction is a powerful method for the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. wikipedia.org Specifically, asymmetric Mannich reactions, often catalyzed by organocatalysts like proline, can be used to generate α-substituted β-amino aldehydes or ketones with high enantioselectivity. springernature.comnih.govnih.gov These intermediates can then be further elaborated, for example, through nucleophilic addition to the carbonyl group, to introduce the remaining substituents and form the desired α-substituted β-amino alcohol framework. researchgate.netspringernature.com This multi-step sequence allows for the construction of complex molecules with multiple stereocenters in a controlled manner. tohoku.ac.jpresearchgate.net

| Method | Description | Key Intermediate/Reaction | Reference |

|---|---|---|---|

| Hydrogenation of Schiff Bases | Reduction of a C=N double bond to form an amine. | Schiff base | mdpi.com |

| Nucleophilic Addition to Carbonyls | Formation of a C-C bond by attacking a carbonyl group. | Organometallic reagents, enolates | researchgate.net182.160.97 |

| C-H Insertion | Direct formation of a C-N bond at a C-H position. | Nitrene or radical intermediates | mdpi.comsciengine.comresearchgate.netresearchgate.netorganic-chemistry.orgnih.gov |

| Mannich Reaction | Three-component reaction to form a β-amino carbonyl compound. | Iminium ion and enol/enamine | researchgate.netwikipedia.orgspringernature.com |

Role as Chiral Ligands in Metal-Complex Catalysis

One of the most powerful applications of chiral molecules like this compound is in the formation of chiral ligands for metal-complex catalysis. mdpi.com The amino and hydroxyl groups can act as a bidentate N,O-ligand, coordinating to a metal center to create a stable, chiral catalytic species. researchgate.net These chiral-at-metal complexes can then mediate a wide range of chemical reactions, transferring their stereochemical information to the products and resulting in high enantiomeric excess. rsc.org

Derivatives of the this compound scaffold, such as Schiff bases, have been used to synthesize unsymmetrical ligands that form stable complexes with transition metals like copper(II) and nickel(II). researchgate.net X-ray diffraction studies of such complexes have revealed distorted square planar geometries around the metal centers, a structural feature that can influence the complex's catalytic activity and the stereochemical outcome of reactions. researchgate.net The synthesis of these metal complexes is a critical step, as their unique three-dimensional architecture is what enables enantioselective transformations. rsc.org

Chiral ligands derived from amino alcohols are employed in a variety of important asymmetric transformations. mdpi.com These catalytic processes are fundamental to modern synthetic chemistry, allowing for the efficient production of single-enantiomer compounds. For instance, chiral amino alcohol ligands are used in the copper-catalyzed asymmetric Henry reaction and the titanium-catalyzed asymmetric addition of alkynes to aldehydes. researchgate.net A related compound, 4-amino-2,2-dimethyl-3-phenylbutan-1-ol, has been used as a ligand in rare-earth metal complexes to catalyze enantioselective carbon-carbon bond formation.

Biocatalytic methods also highlight the utility of related structures in asymmetric synthesis. In a study on the synthesis of the structurally similar 3-amino-1-phenylbutane, a multi-enzymatic system using a transaminase (TA) and a pyruvate decarboxylase (PDC) was developed. mdpi.com This cascade process achieved high conversion and stereoselectivity, demonstrating an efficient route to chiral amines. mdpi.com

| Enzyme System | Amine Donor | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) | Product Configuration |

| CviTA-PDC | L-Alanine (20-fold excess) | 30 | >60% | 92.0% | (S) |

| VflTA-PDC | L-Alanine (20-fold excess) | 30 | >60% | 89.3% | (S) |

Table based on data for the asymmetric synthesis of 3-amino-1-phenylbutane, a structurally related amine. mdpi.com

The efficacy of a chiral ligand in asymmetric catalysis is highly dependent on its structure. Ligand design and structure-activity relationship (SAR) studies are therefore crucial for optimizing catalytic performance. nih.govuniversiteitleiden.nl These studies involve systematically modifying the ligand's structure and evaluating the impact of these changes on reaction yield, enantioselectivity, and diastereoselectivity. nih.gov

For ligands based on the this compound framework, modifications could include altering substituents on the phenyl ring or changing the steric bulk around the coordinating amino and hydroxyl groups. SAR studies have shown that even subtle changes, such as the position of a substituent on an aromatic ring, can lead to dramatic differences in potency and selectivity. nih.gov For example, in studies of other molecular scaffolds, it has been demonstrated that the introduction of specific functional groups can create new hydrogen bonding interactions with a substrate or that increasing steric hindrance can enhance facial selectivity in a reaction. nih.govuniversiteitleiden.nl This systematic approach allows for the rational design of new, more effective ligands for specific asymmetric transformations.

Utilization as Chiral Auxiliaries

Beyond their use in catalysis, chiral amino alcohols like this compound and its analogs are employed as chiral auxiliaries. mdpi.comuni-greifswald.de A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved from the product, having served its purpose of inducing chirality. lookchem.com

The 1,3-amino alcohol motif is particularly useful for this purpose. uni-greifswald.de In a typical application, the amine or alcohol functionality of this compound would be covalently bonded to a substrate molecule. The inherent chirality of the auxiliary then blocks one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered side, thereby creating a new stereocenter with a predictable configuration. This method has been successfully applied in reactions like the diastereoselective conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds. lookchem.com

Application as Resolving Agents in Chiral Separations

Classical chemical resolution is a robust and widely used industrial method for separating racemic mixtures into their constituent enantiomers, and compounds like this compound are suitable for this application. mdpi.comchemeurope.com This technique leverages the fact that diastereomers, unlike enantiomers, have different physical properties, such as solubility. nih.gov

In this process, the racemic this compound, which is basic due to its amine group, is reacted with a single enantiomer of a chiral acid, such as (S)-mandelic acid or (+)-tartaric acid. chemeurope.comgoogle.com This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]. Because these salts have different solubilities in a given solvent, one will preferentially crystallize out of the solution. chemeurope.com The precipitated salt can then be isolated by filtration. A simple acid-base workup is then performed to break the salt apart, liberating the enantiomerically pure amine. chemeurope.com This method provides a practical route to obtaining the optically pure isomers of this compound.

Building Block for Complex Pharmaceutical Intermediates and Fine Chemicals

With its defined stereochemistry and multiple functional groups, this compound serves as a valuable chiral building block in the synthesis of more complex molecules. smolecule.commdpi.com Its utility is particularly noted in the pharmaceutical industry, where the precise three-dimensional arrangement of atoms is often critical for a drug's efficacy and safety. uni-greifswald.de The compound can act as a precursor or a key intermediate in multi-step syntheses of fine chemicals and active pharmaceutical ingredients (APIs). smolecule.com For example, a related chiral amino alcohol, (R)-3-amino-1-butanol, is a crucial intermediate in the synthesis of the anti-HIV drug dolutegravir. smolecule.com

Chiral amines are recognized as important intermediates and building blocks in the synthesis of various natural products and biologically active compounds, including complex alkaloids like codeine, morphine, and tropane (B1204802) alkaloids. mdpi.com These alkaloids are characterized by their intricate, polycyclic structures and significant pharmacological effects. mdpi.comnih.gov

Morphine and codeine are isoquinoline (B145761) alkaloids, while tropane alkaloids, such as cocaine and scopolamine, possess a characteristic N-methyl-8-azabicyclo[3.2.1]octane core. nih.govnih.gov The chemical synthesis of these molecules is a significant challenge, often requiring chiral synthons to establish the correct stereochemistry throughout the molecular framework. While these alkaloids are biosynthesized in nature from amino acids like tyrosine and ornithine, laboratory syntheses can utilize versatile chiral building blocks like this compound and its derivatives to introduce key stereocenters. mdpi.comnih.gov

Synthetic Pathways to Structurally Related Therapeutically Important Molecules

The strategic importance of this compound is underscored by its application in the synthesis of key structural motifs and building blocks for a variety of therapeutic agents. Its utility spans the creation of derivatives containing the 1,3-amino alcohol core, the construction of the hydroxyethylamine drug scaffold, and the enantioselective synthesis of precursors for HIV protease inhibitors.

The 1,3-amino alcohol motif is a critical pharmacophore present in numerous biologically active compounds. The synthesis of these structures often presents a challenge in controlling the stereochemistry at multiple centers. uni-greifswald.de Methodologies for the enantio- and diastereoselective preparation of 1,3-amino alcohols are therefore highly sought after. uni-greifswald.de

One approach to synthesizing 1,3-amino alcohols involves the stereoselective reduction of the corresponding 1,3-amino ketones. uni-greifswald.de These ketones can be generated through enantioselective Mannich reactions, often utilizing organocatalysts like proline. uni-greifswald.de The subsequent reduction of the ketone functionality to a hydroxyl group establishes the second stereocenter of the 1,3-amino alcohol. For instance, the synthesis of racemic this compound has been achieved by the reduction of an O-benzyl oxime derived from the corresponding hydroxy ketone, yielding a 5:1 syn:anti diastereomeric ratio. uni-greifswald.de

Recent advancements have also explored biocatalytic methods, employing enzymes such as ketoreductases and amine transaminases, to achieve high specificity and yield in the synthesis of amino alcohols like this compound. smolecule.com The versatility of the amino and hydroxyl groups in this compound allows for further chemical modifications, such as acylation and alkylation, to produce a diverse range of complex molecules. smolecule.com

A general and novel method for the asymmetric synthesis of both syn- and anti-1,3-amino alcohols has been developed using a proline-catalyzed sequential α-aminoxylation/α-amination and Horner-Wadsworth-Emmons olefination of aldehydes as the key steps. acs.org This highlights the continuous development of synthetic strategies to access this important class of compounds.

The hydroxyethylamine (HEA) scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to act as a transition-state isostere in peptidomimetic drugs. researchgate.net This structural unit is particularly prevalent in a class of antiretroviral drugs known as HIV protease inhibitors. The HEA core features a hydroxyl group and an amine, which are crucial for binding to the active site of the aspartic protease enzyme. researchgate.net

The synthesis of HEA-based molecules often involves the use of chiral building blocks to establish the correct stereochemistry. For example, (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane can be reacted with benzylamine (B48309) in isopropanol (B130326) to produce tert-butyl (2S,3R)-4-(benzylamino)-3-hydroxy-1-phenylbutan-2-ylcarbamate, a key intermediate for the HEA core. nih.govpreprints.org

The development of potent BACE-1 inhibitors for Alzheimer's disease has also utilized the HEA scaffold. researchgate.net Macrocyclic inhibitors incorporating a toluene or N-phenylmethanesulfonamide P2 moiety and the HEA isostere have demonstrated excellent potency in both enzymatic and cell-based assays. researchgate.net These examples underscore the significance of the HEA scaffold and the importance of synthetic routes to access its derivatives.

The enantioselective synthesis of building blocks for HIV protease inhibitors is a critical area of research in the development of antiretroviral therapies. unica.it Many of these inhibitors, such as Saquinavir and Darunavir, incorporate the 1,3-diamino-4-phenylbutan-2-ol (DAPB) core structure, which is a derivative of the hydroxyethylamine scaffold. unica.itd-nb.info The precise stereochemistry of this core, typically the anti-(2R,3S) configuration, is essential for potent activity. unica.itd-nb.info

A common strategy for constructing these building blocks starts from N-protected derivatives of L-phenylalanine. unica.itd-nb.info For instance, N,N-dibenzyl-L-phenylalaninal can be transformed in two steps into N1-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. unica.itd-nb.info The first step involves a stereoselective three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction with various amines to create anti-(2S,3S)-allophenylnorstatin amides. unica.itd-nb.info The subsequent step is a one-pot deprotection and reduction to yield the desired DAPB building block. unica.itd-nb.info

Furthermore, the synthesis of Darunavir and its diastereomers has been accomplished from intermediates like 4-amino-N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, highlighting the modular nature of these synthetic approaches. researchgate.net The design of new HIV-1 protease inhibitors often involves creating novel ligands that can interact effectively with the enzyme's active site, leading to the synthesis of a wide array of derivatives. osti.govpurdue.edu

Mechanistic Investigations of Reactions Involving 3 Amino 1 Phenylbutan 1 Ol

Elucidation of Biocatalytic Reaction Mechanisms

The enzymatic synthesis of chiral amines, including 3-Amino-1-phenylbutan-1-ol, offers a green and highly selective alternative to traditional chemical methods. mdpi.com Understanding the catalytic mechanisms of the enzymes involved is crucial for process optimization and expanding their synthetic utility.

Transaminase Catalytic Cycle and Pyridoxal-5′-phosphate (PLP) Shuttle Mechanism

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pivotal enzymes in the synthesis of chiral amines. mdpi.commdpi.com These enzymes are dependent on the cofactor Pyridoxal-5′-phosphate (PLP) and operate through a "ping-pong bi-bi" kinetic mechanism. mdpi.commdpi.commbl.or.kr This mechanism consists of two distinct half-reactions:

First Half-Reaction (Oxidative Deamination): The amino donor, such as L-alanine, binds to the PLP cofactor, which is initially linked to a lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine. mbl.or.krfrontiersin.org This leads to a transaldimination reaction, creating an external aldimine. mbl.or.kr The pyridoxal (B1214274) ring acts as an electron sink, facilitating a 1,3-prototropic shift to form a ketimine intermediate. mbl.or.krnih.gov Hydrolysis of the ketimine releases the keto acid by-product (pyruvate in the case of alanine) and generates Pyridoxamine-5′-phosphate (PMP). mdpi.comfrontiersin.org

Second Half-Reaction (Reductive Amination): The prochiral ketone substrate, 4-phenyl-2-butanone, enters the active site. The amino group from PMP is then transferred to the ketone, forming a new ketimine intermediate. mdpi.com Subsequent hydrolysis releases the chiral amine product, (S)-3-Amino-1-phenylbutan-1-ol, and regenerates the PLP-enzyme complex for the next catalytic cycle. mdpi.commdpi.com

The PLP cofactor acts as a shuttle, carrying the amino group from the donor to the acceptor. mdpi.com The stereoselectivity of the reaction, yielding predominantly the (S)-enantiomer, is dictated by the specific three-dimensional structure of the enzyme's active site, which constrains the binding orientation of the substrate relative to the PMP. mdpi.com

Pyruvate (B1213749) Decarboxylase Action and By-product Removal Effects

A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium, which often limits product conversion. mdpi.com To overcome this, a common strategy is the in situ removal of the pyruvate by-product. mdpi.com This is effectively achieved by coupling the transaminase reaction with a second enzyme, pyruvate decarboxylase (PDC). mdpi.comtdx.cat

PDC, a thiamine (B1217682) pyrophosphate (TPP) and Mg²⁺ dependent enzyme, catalyzes the non-oxidative decarboxylation of pyruvate. mdpi.comresearchgate.netd-nb.info The mechanism involves the conversion of pyruvate into acetaldehyde (B116499) and carbon dioxide (CO₂). mdpi.comtdx.cat

Mechanism of By-product Removal:

Pyruvate, generated in the first half-reaction of the transaminase cycle, diffuses to the active site of PDC.

PDC decarboxylates pyruvate to acetaldehyde and CO₂. mdpi.com

These products are highly volatile and can be easily removed from the reaction medium. mdpi.com

This continuous removal of pyruvate shifts the equilibrium of the transamination reaction towards the formation of the desired amine product, this compound, thereby dramatically enhancing the reaction yield and conversion. mdpi.comtdx.cat Studies have shown that coupling transaminases from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA) with PDC from Zymobacter palmae significantly increases the synthesis of (S)-3-Amino-1-phenylbutan-1-ol, achieving yields greater than 60% and enantiomeric excesses of around 90%. mdpi.com

| Transaminase Source | Condition | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| CviTA | Without PDC | Low | Slight amounts detected | - |

| With PDC | >60 | >60 | ~90 (S) | |

| VflTA | Without PDC | Low | Slight amounts detected | - |

| With PDC | >60 | >60 | ~90 (S) |

Mechanisms of Asymmetric Chemical Transformations

Beyond biocatalysis, this compound and its precursors are involved in various asymmetric chemical transformations. The mechanisms governing these reactions are key to controlling the stereochemical outcome.

Stereochemical Control in Reduction Reactions

The synthesis of this compound often involves the reduction of a ketone precursor, such as 3-amino-1-phenylbutan-1-one. The stereochemical control in these reductions is crucial for obtaining the desired diastereomer and enantiomer. The mechanism of reduction and the resulting stereochemistry depend heavily on the reducing agent and the directing groups present in the substrate. For instance, the reduction of N-sulfinyl imines, which can be derived from ketones, shows how the choice of reducing agent (e.g., NaBH₄ vs. L-Selectride) can reverse the stereoselectivity to afford opposite product diastereomers. researchgate.net In iridium-catalyzed hydrogenations of ketones, the mechanism can involve a bifunctional pathway where both the metal center and a ligand-based amine donor participate in the hydrogen transfer, with the stereochemical outcome influenced by the coordination of the ketone and the approach of the hydride. acs.org

Palladium-Catalyzed C-N Bond Activation Pathways

Palladium-catalyzed reactions are powerful tools in organic synthesis. In the context of molecules structurally related to this compound, palladium catalysis can be used for C-N bond activation. researchgate.net While specific studies on this compound are limited, research on related aliphatic amines shows that palladium can catalyze the intramolecular amination of C(sp³)-H bonds to form strained rings like β-lactams. nih.gov The mechanism for such transformations often involves the formation of a palladacycle intermediate. For β-C-H activation in primary alkylamines, the formation of a four-membered palladacycle is a key, albeit challenging, step. nih.gov The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, which is often the rate- and regioselectivity-determining step. pkusz.edu.cn The ligand environment around the palladium center plays a critical role in facilitating this C-H activation and subsequent C-N bond formation. nih.govnih.gov

Intramolecular Rearrangements and Migration Studies

Intramolecular rearrangements offer elegant pathways to complex molecules from simpler precursors. For molecules with the 1,3-amino alcohol motif, such as this compound, rearrangement reactions can be strategically employed. For example, the fragmentation of quaternized γ-amino alcohols, a related structural class, can proceed via a base-mediated, stereoselective Grob-type C-C bond cleavage to yield unsaturated ketones. thieme-connect.de

Furthermore, in palladium-catalyzed reactions, migratory insertion is a fundamental step. In the homologation of aryl ketones using alkenols, a proposed mechanism involves the migratory insertion of an aryl-palladium species into the double bond of the alkenol. This is followed by a sequence of β-hydride elimination and re-insertion steps, leading to the final elongated ketone or aldehyde product. nih.gov Deuterium (B1214612) labeling studies can help elucidate these pathways by tracking the movement of atoms throughout the reaction sequence. nih.gov Such mechanistic investigations are crucial for understanding and controlling the regioselectivity and stereoselectivity of these complex transformations. nih.govacs.org

Kinetic and Isotope Effect Studies in Reaction Pathways

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For reactions involving complex organic molecules such as this compound, kinetic analyses and isotope effect studies are powerful tools for probing transition states and identifying rate-determining steps. These investigations provide quantitative data on reaction rates and the influence of atomic mass on bond-breaking and bond-forming events.

Kinetic Studies in Related Enzymatic Synthesis

While specific kinetic studies on reactions of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from detailed kinetic analyses of structurally similar compounds. A pertinent example is the multi-enzymatic synthesis of the related chiral amine, 3-amino-1-phenylbutane (3-APB), from 4-phenyl-2-butanone. mdpi.com This biocatalytic strategy employs a transaminase (TA) and a pyruvate decarboxylase (PDC) in a cascade reaction. mdpi.com The transaminase facilitates the core aminating step, transferring an amino group from a donor (like L-Alanine) to the ketone substrate, following a ping-pong bi-bi mechanism. mdpi.com

Research Findings from Enzymatic Synthesis of 3-amino-1-phenylbutane (3-APB):

Effect of Temperature: The temperature of the reaction medium significantly influences both the reaction rate and the operational stability of the enzymes involved. In the synthesis of 3-APB using transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA), temperature shifts were performed to optimize the process. mdpi.com Increasing the temperature to 40 °C was intended to accelerate the reaction and enhance the removal of volatile by-products, while decreasing it to 15 °C aimed to improve enzyme stability. mdpi.com The results indicated that lower temperatures enhanced stability but at the cost of lower reaction rates. mdpi.com

Table 1: Effect of Temperature on Initial Reaction Rates in 3-APB Synthesis

| Enzyme System | Temperature (°C) | Initial Reaction Rate (mM·h⁻¹) |

| CviTA-PDC | 15 | 2.1 |

| VflTA-PDC | 15 | 0.28 |

Data sourced from a study on the synthesis of 3-amino-1-phenylbutane. mdpi.com

Effect of Amine Donor Concentration: The concentration of the amine donor is a critical parameter in transamination reactions, which are often limited by unfavorable thermodynamic equilibria. mdpi.com To overcome this, an excess of the amine donor is typically used. Studies on the TA-PDC cascade system for 3-APB synthesis investigated the effect of increasing L-Alanine concentration from 200 mM up to 600 mM. mdpi.com The findings showed that a higher concentration of the amine donor led to an increased initial reaction rate without causing substrate inhibition of the transaminases. mdpi.com

Table 2: Effect of L-Alanine Concentration on Initial Reaction Rates in 3-APB Synthesis at 30°C

| Enzyme System | L-Alanine Concentration | Observation on Initial Reaction Rate |

| CviTA-PDC | 200 mM → 600 mM | Rate increases with concentration |

| VflTA-PDC | 200 mM → 600 mM | Rate increases with concentration |

Data sourced from a study on the synthesis of 3-amino-1-phenylbutane. mdpi.com

Isotope Effect Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.orgrsc.org It is formally defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org KIE studies are instrumental in revealing details about the rate-determining step of a reaction mechanism. rsc.org

Primary and Secondary KIEs: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. wikipedia.org A secondary KIE occurs when no bonds to the labeled atom are broken or formed in the rate-determining step; these effects are typically smaller but still provide crucial information about changes in hybridization or the steric environment of the transition state. wikipedia.orgnih.gov

Application in Mechanistic Elucidation: By measuring the KIE, researchers can infer the nature of the transition state. For instance, in a study of the enzyme Pin1, a peptide substrate was synthesized with deuterium atoms at the α- and β-positions of a serine residue. nih.gov The measurement of a normal secondary KIE (kH/kD = 1.6 ± 0.2) indicated that the serine carbonyl does not rehybridize from sp² to sp³ in the rate-determining step. nih.gov This finding was critical in ruling out a proposed mechanism involving nucleophilic addition. nih.gov

Deuterium Isotope Effects on Amine Basicity: For a compound like this compound, the basicity of the amine group is a key chemical property. Studies have shown that deuteration at the β-position to an amine nitrogen can increase the basicity of the amine. nih.gov This effect is attributed to the delocalization of the nitrogen lone pair, which lowers the zero-point energy of an adjacent C-H bond. nih.gov Such isotope effects can influence reactions where the basicity of the amine is critical to the mechanism.

Computational and Theoretical Studies of 3 Amino 1 Phenylbutan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of 3-amino-1-phenylbutan-1-ol, offering a detailed view of its electronic landscape and conformational possibilities.

Electronic Structure and Molecular Conformation Analysis

The molecular structure of this compound, featuring a primary amine, a hydroxyl group, a phenyl ring, and a flexible butane (B89635) chain, gives rise to a complex conformational landscape. smolecule.com The phenyl group, with its sp² hybridized carbons, creates a delocalized π-electron system that influences the molecule's electronic properties. The presence of both an amino and a hydroxyl group allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.

The electronic structure is further characterized by the distribution of electron density and the nature of the molecular orbitals. The nitrogen lone pair's potential for delocalization can affect the basicity of the amino group. Predicted collision cross-section data provides insights into the three-dimensional molecular envelope in the gas phase. uni.lu

Energy Profiles of Reaction Pathways

Understanding the energy profiles of reactions involving this compound is essential for predicting its chemical reactivity and designing synthetic routes. Computational methods can map the potential energy surface for various transformations, identifying transition states and calculating activation energies. cdnsciencepub.comrsc.org

For example, in reactions like acylation or alkylation of the amino group, theoretical models can elucidate the reaction mechanism and predict the most likely products. smolecule.com The energy profile for a reaction determines whether it is under kinetic or thermodynamic control, which is crucial for achieving desired stereoselectivity in asymmetric synthesis. rsc.orguou.ac.in Small differences in the free energy of transition states can have a profound impact on the ratio of stereoisomeric products. rsc.org

In the context of amino alcohols, computational studies have been used to investigate reaction mechanisms, such as the reaction with thionyl chloride, revealing the energetic favorability of different pathways and the role of protonation. cdnsciencepub.com These studies show that the rate-determining steps can change depending on the electrophilicity of the amino alcohol. cdnsciencepub.com

Basis Set Selection and Optimization Methods (e.g., DFT, MP2, HF)

The accuracy of quantum chemical calculations heavily relies on the chosen theoretical method and basis set. Density Functional Theory (DFT) is a widely used method for studying molecules of this size due to its balance of computational cost and accuracy. mdpi.comresearchgate.net Common functionals like B3LYP are often employed. mdpi.comresearchgate.net

For more accurate energy calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used, although they are more computationally demanding. mdpi.comresearchgate.net The choice of basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets like 6-31G* or 6-311++G(d,p) are frequently used for geometry optimizations and property calculations, providing a good description of polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding. mdpi.comresearchgate.net

The selection of the computational method is often guided by the specific property being investigated. For instance, DFT with appropriate functionals has been shown to be effective in predicting geometric parameters and chemical reactivity descriptors for related compounds. researchgate.net

Thermodynamic Property Prediction and Dissociation Constants (pKa)

Theoretical methods are also invaluable for predicting the thermodynamic properties of this compound, including its dissociation constants (pKa), which are fundamental to its behavior in solution.

Protonation Order Analysis for Amino Alcohol Moieties

As an amino alcohol, this compound has two potential sites for protonation: the amino group and the hydroxyl group. Determining the preferred site of protonation is crucial for understanding its acid-base chemistry. Computational methods can predict the proton affinity of each site, indicating the more basic functional group. nih.gov

For amino alcohols in general, the nitrogen of the amino group is typically the more basic site and is preferentially protonated in acidic conditions. researchgate.net Theoretical studies on similar bifunctional compounds confirm that the protonation of the nitrogen atom is energetically more favorable than the protonation of the oxygen atom. nih.govresearchgate.net This is a critical factor in understanding reaction mechanisms where protonation is an initial step. cdnsciencepub.com

Solvent Effects Modeling (e.g., Polarizable Continuum Model, COSMO-RS)

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models can account for these effects to provide more realistic predictions. The Polarizable Continuum Model (PCM) is a common implicit salvation model that treats the solvent as a continuous dielectric medium. This approach is useful for studying how the solvent affects conformational equilibria and reaction energetics.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is another powerful method that can predict thermodynamic properties like pKa and solubility in various solvents. mdpi.com These models are essential for accurately predicting dissociation constants, as the stability of the protonated and deprotonated species is highly dependent on their interactions with the solvent molecules. researchgate.net For instance, hydrogen bonding with solvent molecules can significantly stabilize the protonated form of the amine. acs.org Computational studies have successfully used such models to determine the pKa values of various amines, showing good agreement with experimental data. mdpi.comresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for studying how a small molecule, or ligand, might bind to a macromolecular target, such as an enzyme. nih.gov These studies are particularly relevant for amino alcohols like this compound, which are known to interact with enzymes such as transaminases and lipases. nih.gov The process involves generating a three-dimensional model of the ligand and predicting its preferred orientation within the enzyme's active site. The quality of the fit is often evaluated using a scoring function, which estimates the binding affinity.

While this compound is utilized as a reference compound in biocatalytic synthesis and is a building block for pharmacologically active molecules, detailed molecular docking studies specifically for this compound are not extensively reported in the literature. uni-greifswald.de However, the principles of such studies can be understood from research on related compounds and the enzymes they interact with.

For instance, in the field of biocatalysis, protein engineering of enzymes like ω-transaminases is often guided by substrate docking analysis. nih.gov In one such study, researchers modified an (R)-selective ω-transaminase from Aspergillus terreus to improve its activity for the synthesis of (R)-3-amino-1-butanol. Substrate docking was used to identify key amino acid residues in the substrate tunnel and binding pocket, which were then targeted for mutation. nih.gov This approach demonstrates how docking studies can rationally guide the redesign of an enzyme to better accommodate a specific substrate.

The general applicability of docking is also seen in studies of transaminases from various sources. Docking simulations with the X-ray crystal structure of a transaminase from Pseudomonas putida helped to identify conserved residues that are crucial for determining substrate specificity. koreascience.kr Such studies typically reveal that the binding of a ligand is governed by a combination of hydrogen bonds, hydrophobic interactions, and steric complementarity within the enzyme's active site. koreascience.kr For this compound, the hydroxyl and amino groups would be expected to form key hydrogen bonds, while the phenyl group would likely engage in hydrophobic or π-π stacking interactions.

Although specific binding energy data for this compound is scarce, the methodologies are well-established. The insights gained from docking studies on analogous compounds provide a framework for predicting how this compound might interact with various enzymatic targets, thereby guiding future experimental work in drug discovery and biocatalysis. smolecule.com

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of 3-Amino-1-phenylbutan-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular structure and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Characterization and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound, enabling the differentiation of its stereoisomers. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different nuclei within the molecule.

For the crucial determination of enantiomeric excess (ee), chiral solvating agents (CSAs) are often employed in NMR analysis. These agents form transient diastereomeric complexes with the enantiomers of this compound, leading to the differentiation of their NMR signals. This allows for the quantification of each enantiomer by integrating the respective peaks.

A notable example involves the use of (R)-(−)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (BHP) as a chiral solvating agent for the related compound, 3-amino-1-phenylbutane. mdpi.com In a similar manner, the enantiomeric excess of this compound can be determined by acquiring ¹H NMR spectra in the presence of a suitable CSA. The differing chemical environments of the protons in the resulting diastereomeric complexes cause their signals to appear at distinct chemical shifts, and the ratio of the integrated peak areas directly corresponds to the enantiomeric ratio. High-field NMR instruments, such as a 600 MHz spectrometer, are often used to achieve the necessary resolution for accurate quantification. mdpi.com

| Technique | Application | Key Parameters | Instrumentation |

| ¹H NMR with CSA | Enantiomeric Excess (ee) Determination | Chiral Solvating Agent (e.g., BHP), Solvent (e.g., CDCl₃), Temperature (e.g., 298 K) | High-Field NMR Spectrometer (e.g., 600 MHz) |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical Shifts (δ), Coupling Constants (J), Integration | NMR Spectrometer |

Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring

Mass Spectrometry (MS) is a vital technique for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Electron ionization (EI) is a common method used to generate a molecular ion and subsequent fragment ions. The fragmentation of this compound is expected to follow patterns characteristic of alcohols and amines.

Key fragmentation pathways for alcohols often involve the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. The mass spectrum of the related compound, 3-amino-1-phenylbutane, shows characteristic fragments that can be used as a reference.

Furthermore, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for reaction monitoring during the synthesis of this compound. It allows for the real-time tracking of reactants, intermediates, and the final product, providing crucial information for process optimization and control.

| Ionization Method | Expected Fragment Ions (for this compound) | Application |

| Electron Ionization (EI) | [M]+•, [M-H₂O]+•, [M-CH₃]+, [M-C₂H₅N]+•, fragments from cleavage alpha to OH and NH₂ groups | Structural Elucidation |

| Electrospray Ionization (ESI) | [M+H]⁺ | Reaction Monitoring (LC-MS) |

Chromatographic Separations for Purity and Stereoisomer Analysis

Chromatographic techniques are fundamental for assessing the purity and resolving the stereoisomers of this compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are routinely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the enantioselective analysis of this compound. The use of chiral stationary phases (CSPs) enables the direct separation of its enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used for the resolution of chiral amines and amino alcohols. yakhak.org

The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. Detection is commonly performed using a UV detector.

For instance, in the analysis of the related compound 3-amino-1-phenylbutane, a reversed-phase HPLC method was utilized to measure its concentration during synthesis. mdpi.com This demonstrates the applicability of HPLC for quantitative analysis in the context of related chemical structures.

| Column Type | Mobile Phase (Typical) | Detection | Application |

| Chiral Stationary Phase (e.g., Polysaccharide-based) | Hexane/Isopropanol | UV | Enantiomeric Purity and Separation |

| Reversed-Phase (e.g., C18) | Acetonitrile/Water with additives (e.g., TFA) | UV | Purity Assessment, Quantitative Analysis |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. By utilizing columns packed with sub-2 µm particles, UPLC systems can perform analyses much faster without compromising separation efficiency. This makes UPLC particularly suitable for high-throughput screening and rapid purity assessments of this compound in research and process development. The principles of separation, including the use of chiral stationary phases for enantiomer resolution, are analogous to HPLC, but with enhanced performance. For example, the analysis of 3-amino-1-phenylbutane has been performed using a CORTECS C18+ column with a 2.7 µm particle size, showcasing the move towards smaller particle technology for improved performance. mdpi.com

Gas Chromatography (GC) for Volatile Product Analysis and Enantiomeric Purity

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds and can be applied to assess the purity of this compound. Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve the compound's volatility and chromatographic behavior. Silylation is a common derivatization technique for this purpose.

For the determination of enantiomeric purity, chiral capillary columns are employed in GC. These columns contain a chiral stationary phase that allows for the separation of the enantiomers. The use of a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as a detector provides high sensitivity and, in the case of GC-MS, structural information for peak identification.

常见问题

Q. What are the common synthetic routes for preparing 3-Amino-1-phenylbutan-1-ol, and what reagents/conditions are critical for optimizing yield?

The synthesis typically involves multi-step processes, including:

- Reductive amination : A ketone precursor (e.g., 1-phenylbutan-1-one) is reacted with ammonia or a primary amine under hydrogenation conditions using catalysts like palladium or Raney nickel .

- Hydroxyl group introduction : The hydroxyl group can be introduced via hydrolysis of an epoxide intermediate or selective reduction of a carbonyl group using agents like sodium borohydride (NaBH₄) in methanol .

- Acylation/alkylation : The amino group can be protected (e.g., with Boc anhydride) to avoid side reactions during subsequent steps . Key reagents include lithium aluminum hydride (LiAlH₄) for reductions and acyl chlorides for functionalization. Reaction temperatures (0–80°C) and solvent polarity (e.g., THF vs. DCM) significantly impact purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR spectroscopy :

- ¹H NMR : Look for signals at δ 1.5–2.0 ppm (methylene protons adjacent to the amino group) and δ 7.2–7.5 ppm (aromatic protons from the phenyl group) .

- ¹³C NMR : The hydroxyl-bearing carbon typically appears at δ 65–75 ppm, while the amino-bearing carbon resonates at δ 40–50 ppm .

- Mass spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the molecular formula (C₁₀H₁₅NO), with fragmentation patterns indicating loss of –NH₂ or –OH groups .

- IR spectroscopy : Strong absorption bands for –NH₂ (3300–3500 cm⁻¹) and –OH (3200–3600 cm⁻¹) confirm functional groups .

Q. What are the primary reaction pathways for this compound in organic synthesis?

- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO), yielding 3-amino-1-phenylbutan-1-one .

- Substitution : The amino group participates in nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form secondary amines .

- Cyclization : Under acidic conditions, intramolecular reactions can form pyrrolidine or morpholine derivatives, useful in medicinal chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from:

- Enantiomeric differences : The compound has a chiral center; biological assays may not distinguish between enantiomers. Use chiral chromatography (e.g., Chiralpak® columns) to isolate R/S forms and retest activity .

- Impurity interference : Side products (e.g., from incomplete Boc deprotection) can skew results. Validate purity via HPLC (>98%) and orthogonal techniques (e.g., LC-MS) .

- Assay variability : Standardize cell-based assays using controls like known kinase inhibitors or receptor antagonists to calibrate readouts .

Q. What strategies optimize the enantioselective synthesis of this compound for pharmacological studies?

- Chiral catalysts : Use Sharpless asymmetric dihydroxylation or Noyori hydrogenation with Ru-BINAP complexes to achieve >90% enantiomeric excess (ee) .

- Kinetic resolution : Enzymatic methods (e.g., lipases or acylases) selectively hydrolyze one enantiomer from a racemic mixture .

- Crystallization-induced diastereomer resolution : Convert the amine to a diastereomeric salt (e.g., with tartaric acid) and recrystallize .

Q. How do steric and electronic effects of the phenyl group influence the reactivity of this compound in catalysis?

- Steric hindrance : The bulky phenyl group slows nucleophilic attack at the β-carbon, favoring reactions at the amino group (e.g., acylation over alkylation) .

- Electronic effects : Electron-withdrawing substituents on the phenyl ring (e.g., –NO₂) increase the acidity of the hydroxyl group, enhancing its participation in hydrogen-bonding catalysis .

- Computational modeling : DFT studies (e.g., Gaussian 16) predict transition states and optimize reaction pathways for Suzuki-Miyaura couplings or Heck reactions .

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition studies?

- Docking studies : Molecular docking (AutoDock Vina) reveals binding affinities to targets like GABA transaminase or cytochrome P450 isoforms, with the hydroxyl and amino groups forming hydrogen bonds to active-site residues .

- Kinetic assays : Competitive inhibition constants (Kᵢ) are determined via Lineweaver-Burk plots, showing dose-dependent suppression of substrate turnover .

- Metabolic stability : Microsomal assays (human liver microsomes) assess oxidative degradation pathways, guiding structural modifications to enhance half-life .

Data Gaps and Future Directions

- Limited structural data : X-ray crystallography or cryo-EM is needed to resolve 3D conformations of protein complexes with the compound .

- Ecotoxicity profiling : No data exist on environmental persistence. Use OECD Test Guideline 301 for biodegradability studies .

- Cross-disciplinary applications : Explore its use in materials science (e.g., as a ligand for metal-organic frameworks) or as a fluorophore precursor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。